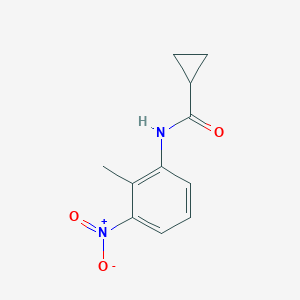![molecular formula C28H28N6O10S4 B322217 N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide](/img/structure/B322217.png)
N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with the molecular formula C28H28N6O10S4 and a molecular weight of 736.8 g/mol This compound is characterized by the presence of sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone
Vorbereitungsmethoden
The synthesis of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves multiple steps, typically starting with the preparation of the sulfamoylphenyl intermediates. These intermediates are then reacted with butanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves its interaction with specific molecular targets and pathways. The sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide can be compared with other similar compounds, such as:
N,N’-bis(4-sulfamoylphenyl)butanediamide: This compound has a similar structure but lacks the additional sulfamoyl groups on the phenyl rings.
N,N’-bis-(4-sulfamoyl-phenyl)-malonamide: This compound has a malonamide backbone instead of a butanediamide backbone, leading to different chemical properties and applications.
The uniqueness of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C28H28N6O10S4 |
|---|---|
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
N,N//'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C28H28N6O10S4/c29-45(37,38)23-9-5-21(6-10-23)33-47(41,42)25-13-1-19(2-14-25)31-27(35)17-18-28(36)32-20-3-15-26(16-4-20)48(43,44)34-22-7-11-24(12-8-22)46(30,39)40/h1-16,33-34H,17-18H2,(H,31,35)(H,32,36)(H2,29,37,38)(H2,30,39,40) |
InChI-Schlüssel |
DRALUGNKWINISF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322146.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322152.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322159.png)
